molecular formula C21H21FN8O B1667815 Bay-41-8543 CAS No. 256498-66-5

Bay-41-8543

Cat. No.: B1667815
CAS No.: 256498-66-5
M. Wt: 420.4 g/mol
InChI Key: AQYFUZRYBJBAGZ-UHFFFAOYSA-N
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Description

BAY 41-8543 is a chemical compound known for its role as a nitric oxide-independent stimulator of soluble guanylyl cyclase. This compound has shown significant potential in cardiovascular research due to its vasodilatory and antiplatelet effects. It is particularly noted for its ability to stimulate soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate, which plays a crucial role in various physiological processes .

Biochemical Analysis

Biochemical Properties

BAY-41-8543 stimulates the recombinant sGC in a concentration-dependent manner . It interacts with the enzyme directly, making it more sensitive to its endogenous activator, nitric oxide (NO) . This interaction results in an increase in cyclic guanosine monophosphate (cGMP) production .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It is a potent relaxing agent of aortas, saphenous arteries, coronary arteries, and veins . In platelets, this compound inhibits collagen-mediated aggregation and is a potent direct stimulator of the cyclic GMP/PKG/VASP pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the heme-containing enzyme, sGC . This binding is independent of NO but is enhanced in the presence of NO . The interaction results in an increase in cGMP production, which is a second messenger involved in various cellular processes .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance . It also reversed vascular remodeling and right heart hypertrophy in several experimental models of pulmonary hypertension .

Metabolic Pathways

This compound is involved in the NO/sGC/cGMP signaling pathway . It interacts with the enzyme sGC, leading to an increase in cGMP production

Transport and Distribution

It has been detected in lung tissue and broncho-alveolar fluid after intratracheal delivery at higher concentrations than after oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY 41-8543 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of BAY 41-8543 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: BAY 41-8543 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BAY 41-8543 .

Scientific Research Applications

BAY 41-8543 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of soluble guanylyl cyclase activation and its role in various chemical processes.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to vascular function.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble guanylyl cyclase

Comparison with Similar Compounds

Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYFUZRYBJBAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180342
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256498-66-5
Record name BAY-41-8543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-41-8543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is BAY 41-8543 and what is its mechanism of action?

A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]

Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?

A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]

Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?

A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]

Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?

A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []

Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?

A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []

Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?

A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]

Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?

A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]

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